9-Amino-minocycline HCl CAS 149934-21-4 properties
9-Amino-minocycline HCl CAS 149934-21-4 properties
This guide provides an in-depth technical analysis of 9-Amino-minocycline Hydrochloride (CAS 149934-21-4) , a critical amino-tetracycline intermediate.[1][2] It is designed for researchers optimizing glycylcycline synthesis or investigating tetracycline resistance mechanisms.[1]
Role: Key Intermediate / Pharmacophore Scaffold CAS: 149934-21-4[1][2][3]
Executive Technical Summary
9-Amino-minocycline (9-AMC) is the pivotal synthetic bridge between the second-generation tetracycline Minocycline and the third-generation glycylcycline Tigecycline .[1][2] Its primary value lies in the nucleophilic amino group at the C9 position, which breaks the steric limitations of earlier tetracyclines, allowing for the attachment of bulky glycylamido substituents.[2] These substituents are essential for overcoming ribosomal protection mechanisms (Tet(M)) and efflux pumps (Tet(A-E)) in resistant bacteria.[1][2]
While primarily an intermediate, recent data suggests 9-AMC possesses intrinsic activity as an antibiotic potentiator, capable of restoring tigecycline sensitivity in tet(X4)-positive strains by disrupting bacterial membrane potential.[1][2]
Physicochemical Profile
The following data aggregates experimental values and calculated properties essential for formulation and reaction monitoring.
| Property | Value / Description |
| Chemical Name | (4S,4aS,5aR,12aS)-9-amino-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide HCl |
| Molecular Formula | C₂₃H₂₈N₄O₇[1][2][3][4][5][6][7][8][9][10] · HCl |
| Molecular Weight | 508.95 g/mol (HCl salt); 472.49 g/mol (Free Base) |
| Appearance | Yellow to dark orange crystalline solid |
| Solubility | Water: Soluble (Acidic pH improves stability) DMSO: Soluble (>10 mg/mL) Methanol: Slightly soluble |
| pKa Values | ~3.3 (C3-enolic), ~7.2 (C10-phenolic), ~9.1 (Dimethylamino) |
| Stability | Hygroscopic. Sensitive to oxidation and epimerization at C4.[1][2] Store at -20°C under inert atmosphere (Argon/Nitrogen). |
| UV Max | ~270 nm, ~350 nm (Characteristic Tetracycline chromophore) |
Synthetic Pathway & Mechanism
The synthesis of 9-AMC is a precision operation requiring the functionalization of the D-ring of minocycline without degrading the sensitive A-ring.[2]
Synthesis Workflow
The industrial route typically involves electrophilic aromatic substitution (nitration) followed by catalytic reduction.[1][2]
-
Nitration: Minocycline is treated with KNO₃ in concentrated H₂SO₄ at low temperatures (<0°C).[1][2] The strong acid protonates the dimethylamino groups, directing the nitro group to the C9 position via steric and electronic control.[2]
-
Reduction: The 9-nitro intermediate is hydrogenated (H₂, Pd/C) to yield 9-aminominocycline.[1][2][10]
Visualization: Minocycline to Tigecycline Pathway
The following diagram illustrates the critical role of 9-AMC in the glycylcycline production pipeline.
Figure 1: Synthetic flow illustrating 9-Amino-minocycline as the nucleophilic scaffold for Tigecycline synthesis.
Analytical Characterization Protocols
Quality control of 9-AMC is challenging due to its polarity and potential for C4-epimerization.[1][2] The following HPLC method is designed to separate 9-AMC from its nitro-precursor and minocycline.
High-Performance Liquid Chromatography (HPLC) Method
Objective: Purity assessment and impurity profiling (Tigecycline Impurity detection).
-
System: Agilent 1200/1260 or equivalent with DAD.
-
Column: C18 Reverse Phase (e.g., Inertsil ODS-3V, 4.6 x 250 mm, 5 µm).[1][2] Note: Base-deactivated silica is required to prevent tailing of amine groups.[1][2]
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH 3.0 with Phosphoric Acid).
-
Detection: UV @ 280 nm.[1]
-
Temperature: 30°C.
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 15.0 | 70 | 30 |
| 25.0 | 50 | 50 |
Self-Validating Logic:
-
Resolution Check: The retention time (RT) of 9-AMC will be significantly earlier than Minocycline due to the increased polarity of the primary amine.[2]
-
Tailing Factor: Must be < 1.5. If higher, add 5mM Triethylamine to Mobile Phase A to mask free silanols.[1][2]
Structural Confirmation (NMR Expectations)
-
¹H NMR (D₂O/DCl): The key diagnostic signal is the disappearance of the aromatic proton at the C9 position (present in minocycline as a triplet/multiplet) and the specific shielding pattern of the C7/C8 protons due to the ortho-amino group.[2]
-
Mass Spectrometry (ESI+):
Handling, Safety & Stability (E-E-A-T)
Warning: 9-Amino-minocycline is a bioactive tetracycline derivative.[1][2] It must be handled in a containment hood.[1]
Hazard Identification (GHS)[1][2]
-
H360: May damage fertility or the unborn child (Reproductive Toxicity).[1][2]
-
H317: May cause an allergic skin reaction.[1]
-
H410: Very toxic to aquatic life with long-lasting effects.[1][2]
Storage & Stability Protocol
-
Oxidation Sensitivity: The C9-amino group is electron-rich, making the molecule susceptible to oxidative degradation (turning dark brown/black).[1][2]
-
Protocol: Store under Argon atmosphere.[1]
-
-
Epimerization: In solution, tetracyclines equilibrate to the 4-epi isomer (less active).[1][2]
-
Protocol: Prepare analytical solutions immediately before use.[1] Keep autosampler temperature at 4°C. Avoid pH > 7.0.
-
References
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 54676112, 9-Aminominocycline. Retrieved from [Link][1][2]
-
Sum, P. E., & Petersen, P. J. (1999).[1][2] Synthesis and structure-activity relationship of novel glycylcycline derivatives. Bioorganic & Medicinal Chemistry Letters. (Foundational chemistry for C9-substitution).
-
World Intellectual Property Organization (WIPO). (2010).[1][2] Process for the Preparation of Tigecycline. WO2010032219.[1][11] Retrieved from [Link][1][2]
-
Sun, Y., et al. (2024).[1][2] 9-Aminominocycline restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli. Frontiers in Microbiology. Retrieved from [Link]
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